メスルシミン
概要
説明
メスルシミンは、シクロホスファミドまたはイフォスファミドの投与を受けている患者における出血性膀胱炎や血尿のリスクを軽減するために使用されます . メスルシミンは、北米以外では、粘液溶解剤としても使用されています .
製造方法
合成ルートと反応条件
メスルシミンは、アシルメスルシミンを塩酸アルコール溶液中で酸性化し、その後アルコール分解してメスルシミン酸を得ることで合成できます。 メスルシミン酸は、その後アルカリで中和してメスルシミンを生成します .
工業生産方法
工業的な設定では、メスルシミンは通常、アシルメスルシミンと塩酸をアルコール溶液中で使用した一連の化学反応によって製造されます。 このプロセスには、最終生成物の純度と安定性を確保するための還流および中和のステップが含まれます .
化学反応解析
反応の種類
メスルシミンは、酸化、還元、置換を含むさまざまな化学反応を起こします。 注目すべき反応の1つは、アルカリ性過マンガン酸カリウムによる酸化で、これは速度論的分光光度法による定量に使用されます .
一般的な試薬と条件
生成される主な生成物
科学研究への応用
メスルシミンは、幅広い科学研究への応用があります。
科学的研究の応用
MESNA has a wide range of scientific research applications:
作用機序
メスルシミンは、シクロホスファミドとイフォスファミドの代謝中に生成されるアクロレインなどの尿毒性代謝物を中和することによって作用します。血流中では、メスルシミンはダイメスルシミンに酸化され、次に腎臓でメスルシミンに還元されます。 このプロセスにより、アクロレインに結合して不活性化し、膀胱内層への有害な影響を防ぐ遊離チオール基が供給されます .
生化学分析
Biochemical Properties
Mesna interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with α,β-unsaturated carbonyl-containing compounds such as acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide .
Cellular Effects
Mesna has been shown to have protective effects on various types of cells. For instance, in a rat model of traumatic brain injury, Mesna was found to protect brain tissues from injury . It was shown to be as effective as methylprednisolone in this model . Moreover, Mesna has been found to decrease tissue malondialdehyde levels, increase the activity of antioxidant enzymes, and decrease the levels of nitric oxide, nitric oxide synthetase, and xanthine oxidase .
Molecular Mechanism
Mesna exerts its effects at the molecular level primarily through its ability to bind and inactivate urotoxic compounds. In blood, Mesna is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This provides a free thiol group that binds to and inactivates acrolein, the urotoxic metabolite of ifosfamide and cyclophosphamide . This reaction inactivates the urotoxic compounds to harmless metabolites, which are then excreted in the urine .
Temporal Effects in Laboratory Settings
Mesna has been found to be stable in solution for at least 5 days . In a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of Mesna vary with different dosages. In a rat model of sulfur mustard inhalation, treatment with Mesna at a dosage of 300 mg/kg resulted in 74% survival at 48 hours .
Metabolic Pathways
Mesna is involved in the metabolic pathways of ifosfamide and cyclophosphamide. These drugs are metabolized to produce a metabolite called acrolein, which is urotoxic . Mesna reacts with acrolein to form a harmless metabolite, thereby detoxifying it .
Transport and Distribution
Mesna is distributed to total body water . It is rapidly oxidized to dimesna in the intravascular compartment . Mesna and dimesna do not undergo hepatic metabolism . They are excreted in the urine .
準備方法
Synthetic Routes and Reaction Conditions
MESNA can be synthesized through the acidification of acyl MESNA in a hydrogen chloride alcohol solution, followed by alcoholysis to obtain MESNA acid. The MESNA acid is then neutralized with an alkali to produce MESNA .
Industrial Production Methods
In industrial settings, MESNA is typically produced through a series of chemical reactions involving the use of acyl MESNA and hydrogen chloride in an alcohol solution. The process involves refluxing and neutralization steps to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
MESNA undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by alkaline potassium permanganate, which is used in kinetic spectrophotometric determination .
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used as an oxidizing agent for MESNA.
Reduction: MESNA can be reduced back from its dimer form, dimesna, in the kidney.
Substitution: MESNA reacts with α,β-unsaturated carbonyl compounds such as acrolein through a Michael addition.
Major Products Formed
類似化合物との比較
類似化合物
アセチルシステイン: 粘液多糖鎖のジスルフィド結合を切断することによって、メスルシミンと同様に作用する別の粘液溶解剤です.
アミフォスチン: 化学療法における細胞保護剤として使用されるチオール化合物です.
メスルシミンのユニークさ
メスルシミンは、尿保護剤と粘液溶解剤の両方としての二重の役割においてユニークです。アクロレインなどの尿毒性代謝物を中和する能力により、化学療法の設定において特に価値があります。 さらに、水溶性と抗酸化特性により、その有効性がさらに高まります .
特性
CAS番号 |
19767-45-4 |
---|---|
分子式 |
C2H6NaO3S2 |
分子量 |
165.19 g/mol |
IUPAC名 |
sodium;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |
InChIキー |
PYTISYCTLQTCTM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
異性体SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
正規SMILES |
C(CS(=O)(=O)O)S.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
19767-45-4 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
3375-50-6 (parent cpd) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.
A: Mesna itself is rapidly oxidized to its inactive disulfide form, dimesna, in the bloodstream [, ]. Dimesna is largely inert and circulates until it reaches the kidneys. Within the kidneys, dimesna is selectively reduced back to the active thiol form, Mesna, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of Mesna precisely where it's needed - in the urine - to detoxify acrolein.
A: No, Mesna does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dimesna in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.
ANone: The molecular formula for Mesna is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.
A: Several studies used various spectroscopic techniques to characterize and quantify Mesna. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying Mesna in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of Mesna.
A: Yes, studies have shown that Mesna, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.
ANone: Mesna is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.
ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for Mesna.
A: The thiol (-SH) group is crucial for Mesna's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.
A: Research efforts have focused on optimizing Mesna's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of Mesna, ARGIMESNA, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing Mesna's therapeutic profile.
A: Mesna exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.
ANone: The rapid conversion of Mesna to dimesna in plasma and its subsequent reduction back to Mesna in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of Mesna in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.
A: Yes, numerous clinical trials have established the efficacy of Mesna in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when Mesna is co-administered with these chemotherapeutic agents.
ANone: Currently, there is no evidence of resistance developing to Mesna's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.
ANone: Mesna's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dimesna to Mesna within the kidneys.
ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of Mesna. These include:
- High-performance liquid chromatography (HPLC) [, , ]: This technique separates Mesna and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.
- Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of Mesna, providing insights into its metabolism and detoxification pathways.
- Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon Mesna treatment, providing insights into its mucolytic effects.
ANone: Analytical methods employed for quantifying Mesna in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.
ANone: As a pharmaceutical compound, Mesna production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.
ANone: Mesna's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.
ANone: While Mesna remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:
- Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.
- Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.
ANone: Specific guidelines for recycling and waste management of Mesna are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.
ANone: Research on Mesna benefits from a robust infrastructure, including:
- Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of Mesna.
- Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of Mesna and its metabolites in biological matrices.
- Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of Mesna in various patient populations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。